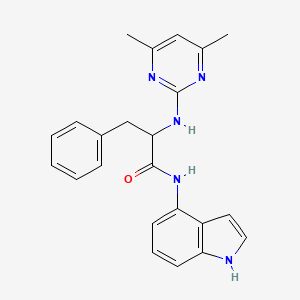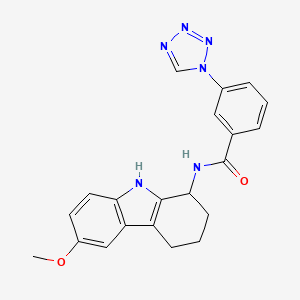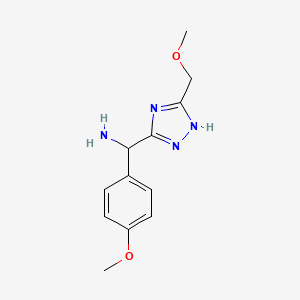![molecular formula C10H13N3S B603310 N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine CAS No. 907597-01-7](/img/structure/B603310.png)
N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine
Übersicht
Beschreibung
“N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” is a chemical compound with the molecular formula C10H13N3S . It has a molecular weight of 207.30 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-Chlorobenzo[d]isothiazole with propane-1,3-diamine . The reaction mixture is heated at 80℃ for 3 hours, then cooled to room temperature, poured into water, and extracted with ethyl acetate . The organic extract is dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield the compound as a yellow solid .Molecular Structure Analysis
The molecular structure of this compound includes a benzisothiazole ring attached to a propane-1,3-diamine moiety . The 1H NMR spectrum shows signals corresponding to the protons in the benzisothiazole ring and the propane-1,3-diamine moiety .Chemical Reactions Analysis
In one reported reaction, “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” was combined with 4’-methoxy-biphenyl-4-carboxaldehyde in 1,2-dichloroethane . The mixture was treated with sodium triacetoxyborohydride and acetic acid, and stirred at room temperature overnight . The reaction was quenched by addition of saturated aqueous sodium bicarbonate solution, and the crude product was extracted with ethyl acetate . The resulting residue was purified by column chromatography to yield a light yellow foam .Physical And Chemical Properties Analysis
The compound is a yellow solid . The boiling point and other physical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound has been used in the synthesis of pseudo-saccharine amines derivatives, which have been tested for their antibacterial activity . These derivatives were found to be effective against Escherichia coli , Streptococcus aureus , and Bacillus subtilis strains . The minimum inhibitory concentration (MIC) of the compound was found to range from 4.6 to 16.1 μM .
Anti-inflammatory Applications
The compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives . These derivatives have been evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Inhibitors of Serine Proteases
Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as inhibitors of serine proteases .
Inhibitors of Cathepsin G Proteinase
The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit cathepsin G proteinase .
α1a and α1c Adrenergic Receptor Antagonists
Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as α1a and α1c adrenergic receptor antagonists .
Human Mast Cell Tryptase Inhibitors
The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit human mast cell tryptase .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDRAICPPGXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)


![Phenyl[({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B603237.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B603247.png)
![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)